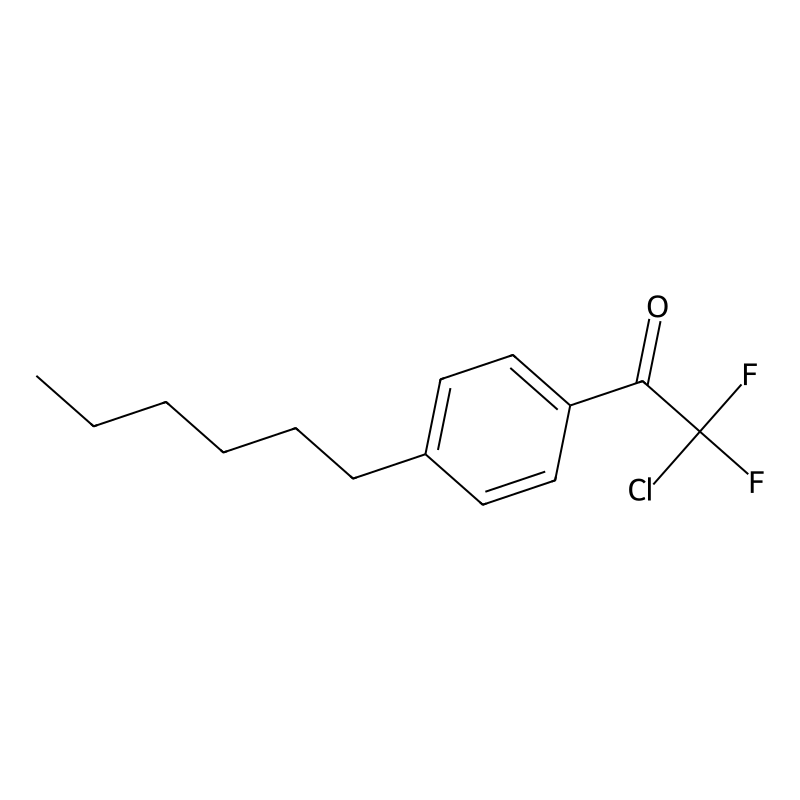

1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone

Catalog No.

S6582983

CAS No.

2173131-68-3

M.F

C14H17ClF2O

M. Wt

274.73 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2173131-68-3

Product Name

1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone

IUPAC Name

2-chloro-2,2-difluoro-1-(4-hexylphenyl)ethanone

Molecular Formula

C14H17ClF2O

Molecular Weight

274.73 g/mol

InChI

InChI=1S/C14H17ClF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3

InChI Key

QKDHEEIIYUKTKO-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl

1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone, commonly known as HFIP, is an organic compound that belongs to the family of ketones. It was first synthesized in the 1950s and has been widely used in various fields of research and industry, such as polymer chemistry, biochemistry, and material science. This paper aims to provide an overview of HFIP, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations, and future directions.

HFIP is a ketone molecule that has a hexylphenyl group attached to the carbonyl group. Its chemical formula is C13H15ClF2O, and its molecular weight is 262.72 g/mol. It is a colorless liquid that has a boiling point of 138-140 °C and a melting point of -30 °C. HFIP is a polar solvent that can dissolve both polar and nonpolar compounds. It is widely used as a solvent for polymers, proteins, and nucleic acids due to its high polarity and low toxicity.

HFIP has several physical and chemical properties that make it a useful compound for various applications. It is a nonflammable and nonexplosive liquid that is soluble in most organic solvents, but slightly soluble in water. It has a high dipole moment of 4.61 D, which indicates its strong polarity. HFIP can form hydrogen bonds with other molecules, which makes it a valuable solvent for polar compounds. It is also resistant to oxidation and can maintain its stability even at high temperatures.

HFIP can be synthesized by the reaction of 4-hexylphenol with hexafluoroacetone in the presence of a base catalyst. The reaction produces HFIP as a colorless liquid that can be purified by distillation or chromatography. HFIP can be characterized by various methods, such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods can provide information about the molecular structure, purity, and stability of HFIP.

HFIP can be analyzed by various analytical methods, such as gas chromatography, liquid chromatography, and titration. These methods can determine the concentration of HFIP in a sample, its impurities, and its stability. HFIP can also be analyzed by NMR spectroscopy, which can provide information about its molecular structure and interactions with other molecules.

HFIP has several biological properties that make it a useful compound for biological research. It can stabilize the secondary structure of proteins and nucleic acids by preventing denaturation and aggregation. It can also improve the solubility and activity of enzymes and peptides by providing a suitable environment for their function. HFIP has been used in various studies that involve the characterization and modification of proteins and nucleic acids.

HFIP is considered to be a relatively safe compound for laboratory use. It has low toxicity and can be used in concentrations up to 50% without causing significant harm to cells or tissues. However, long-term exposure to HFIP can cause skin irritation, mucous membrane irritation, and respiratory problems. Therefore, it is recommended to use HFIP in a well-ventilated area and wear protective equipment, such as gloves and goggles.

HFIP has several applications in scientific experiments that involve the study of polymers, proteins, and nucleic acids. It can be used as a solvent for the dissolution and characterization of polymers, such as polycarbonate and polyurethane. It can also be used as a stabilizer and solubilizer of proteins and peptides, such as insulin and lysozyme. HFIP can also be used as a denaturant and refolding agent of proteins, such as α-synuclein and β-lactoglobulin. HFIP can also be used as a solvent and stabilizer of nucleic acids, such as DNA and RNA.

HFIP has been widely studied in various fields of research, such as polymer chemistry, biochemistry, and material science. The main focus of research has been on its properties, synthesis, and applications. HFIP has been used as a solvent and stabilizer for various biological molecules, such as proteins, peptides, and nucleic acids. It has also been used as a reagent and building block for the synthesis of polymers and materials. The current research on HFIP involves the development of new applications and methods for its use, as well as the optimization of its properties for specific applications.

HFIP has several potential implications in various fields of research and industry. It can be used as a solvent and stabilizer for biomolecules, such as enzymes, antibodies, and vaccines, which can be used in biotechnology and medicine. HFIP can also be used as a building block for the synthesis of polymers and materials that have potential applications in electronics, optics, and energy. HFIP has also been used as a solvent and stabilizer for dyes and pigments that have applications in the textile and cosmetic industries.

HFIP has some limitations that need to be addressed in future research. One of the main limitations is its toxicity and safety concerns, which can limit its use in certain applications. Another limitation is its high cost, which can limit its accessibility for some researchers and industries. Future research on HFIP should focus on developing new methods for its synthesis and purification, as well as improving its properties for specific applications. Some of the future directions for research on HFIP include:

1. Development of new applications for HFIP in biotechnology and medicine, such as drug delivery and tissue engineering.

2. Optimization of the properties of HFIP for specific applications, such as its polarity, viscosity, and stability.

3. Development of new methods for the synthesis and purification of HFIP, such as green and sustainable methods.

4. Investigation of the potential environmental and health effects of HFIP.

5. Development of new materials and polymers based on HFIP for various applications, such as sensors, membranes, and coatings.

1. Development of new applications for HFIP in biotechnology and medicine, such as drug delivery and tissue engineering.

2. Optimization of the properties of HFIP for specific applications, such as its polarity, viscosity, and stability.

3. Development of new methods for the synthesis and purification of HFIP, such as green and sustainable methods.

4. Investigation of the potential environmental and health effects of HFIP.

5. Development of new materials and polymers based on HFIP for various applications, such as sensors, membranes, and coatings.

HFIP is a versatile and useful compound that has several applications in various fields of research and industry. It has several physical and chemical properties that make it a valuable solvent and stabilizer for biological molecules and polymers. Future research on HFIP should focus on developing new applications and methods for its use, as well as addressing its limitations and safety concerns.

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Exact Mass

274.0935992 g/mol

Monoisotopic Mass

274.0935992 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds